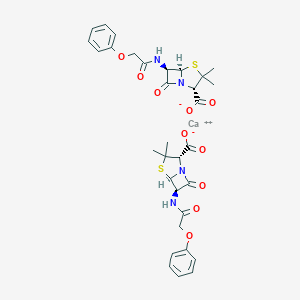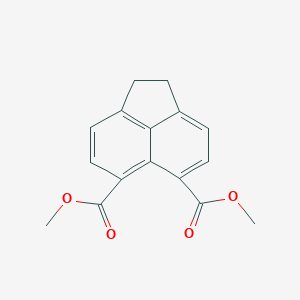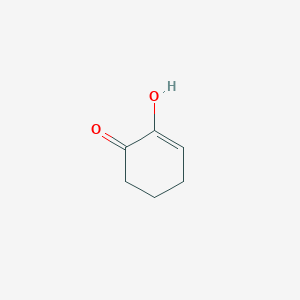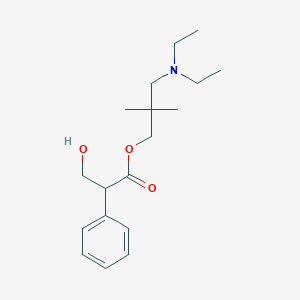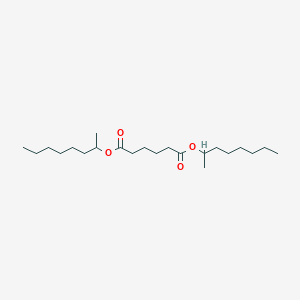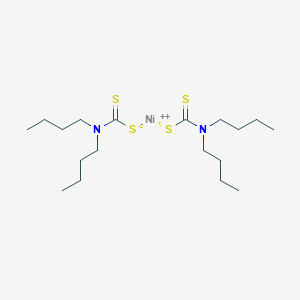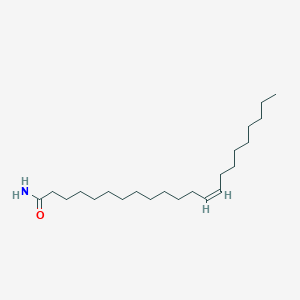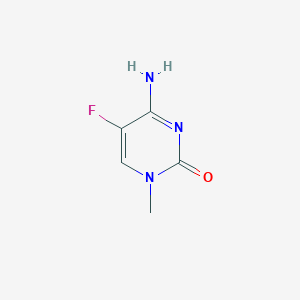
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
Vue d'ensemble
Description
4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one, often referred to as 5-Fluoro-4-methylpyrimidin-2(1H)-one, is a fluorinated pyrimidine derivative that has been widely studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a highly reactive and versatile molecule that can be used as a building block for the synthesis of a wide range of compounds. This molecule has been widely studied for its ability to interact with both DNA and RNA, as well as its potential to act as a prodrug for other therapeutic agents.
Applications De Recherche Scientifique
5-Fluoro-4-methylpyrimidin-2(1H)-one has a wide range of scientific research applications. It has been investigated as a potential prodrug for other therapeutic agents, as it has the ability to interact with both DNA and RNA. It has also been studied as a potential inhibitor of several enzymes, including cyclooxygenase and thymidylate synthase. In addition, this molecule has been investigated for its potential to act as an antifungal agent, as it has been shown to inhibit the growth of several fungal species.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methylpyrimidin-2(1H)-one is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase and thymidylate synthase. In addition, this molecule has been shown to interact with both DNA and RNA, suggesting that it may act as a prodrug for other therapeutic agents.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Fluoro-4-methylpyrimidin-2(1H)-one are not well understood. However, it has been shown to inhibit the growth of several fungal species, suggesting that it may have antifungal properties. In addition, this molecule has been investigated for its potential to act as an inhibitor of several enzymes, including cyclooxygenase and thymidylate synthase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Fluoro-4-methylpyrimidin-2(1H)-one in laboratory experiments include its low cost, its ease of synthesis, and its versatility. This molecule can be used as a building block for the synthesis of a wide range of compounds. In addition, it has the ability to interact with both DNA and RNA, as well as its potential to act as a prodrug for other therapeutic agents.
However, there are some limitations to using 5-Fluoro-4-methylpyrimidin-2(1H)-one in laboratory experiments. For example, the mechanism of action of this compound is not fully understood. In addition, the biochemical and physiological effects of this molecule are not well understood.
Orientations Futures
There are a number of future directions that can be explored with 5-Fluoro-4-methylpyrimidin-2(1H)-one. For example, further research could be done to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further studies could be conducted to investigate its potential as a prodrug for other therapeutic agents. Finally, further research could be conducted to explore its potential as an antifungal agent.
Propriétés
IUPAC Name |
4-amino-5-fluoro-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOOHYFUDJATBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935110 | |
| Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one | |
CAS RN |
155-15-7 | |
| Record name | NSC80844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


